2-(4-Acetyl-3-hydroxyphenyl)aceticacid

pKa solubility hydrogen bonding

2-(4-Acetyl-3-hydroxyphenyl)acetic acid (CAS 1071720-09-6) is a phenylacetic acid derivative characterized by a 3-hydroxy-4-acetyl substitution pattern on the aromatic ring. Its molecular formula is C10H10O4, with a molecular weight of 194.18 g/mol.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
Cat. No. B13131378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Acetyl-3-hydroxyphenyl)aceticacid
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)CC(=O)O)O
InChIInChI=1S/C10H10O4/c1-6(11)8-3-2-7(4-9(8)12)5-10(13)14/h2-4,12H,5H2,1H3,(H,13,14)
InChIKeyLKTRAQDKNBRCRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Acetyl-3-hydroxyphenyl)acetic Acid: Structural and Functional Benchmarking for Sourcing Decisions


2-(4-Acetyl-3-hydroxyphenyl)acetic acid (CAS 1071720-09-6) is a phenylacetic acid derivative characterized by a 3-hydroxy-4-acetyl substitution pattern on the aromatic ring. Its molecular formula is C10H10O4, with a molecular weight of 194.18 g/mol. The compound is primarily available from research chemical suppliers and is intended for laboratory R&D use . This substitution pattern distinguishes it from other phenylacetic acid analogs, influencing its physicochemical properties and potential biological interactions.

Synthetic intermediate: free carboxylic acid enables direct amide/ester coupling without prior hydrolysis
Physicochemical tool: intramolecular hydrogen-bonding model for ionization and solubility studies
Hit discovery: HPPD-inhibitor scaffold-aligned starting point for focused screening libraries

2-(4-Acetyl-3-hydroxyphenyl)acetic Acid: Critical Considerations Against Blind Substitution


Generic substitution among phenylacetic acid derivatives is not scientifically justified due to distinct electronic, steric, and hydrogen-bonding properties conferred by specific ring substitutions. For 2-(4-Acetyl-3-hydroxyphenyl)acetic acid, the 3-hydroxy-4-acetyl motif creates a unique intramolecular hydrogen bond network and polar surface area that differs markedly from unsubstituted or mono-substituted analogs . These structural nuances directly impact solubility, logP, and target engagement profiles, rendering simple 'class-for-class' replacement invalid in structure-activity relationship (SAR) studies, enzyme inhibition assays, or synthetic pathway design . The following sections provide quantitative evidence of these differentiating attributes.

Generic phenylacetic acid replacement may alter ionization and target engagement

The 3-hydroxy-4-acetyl motif creates a unique intramolecular hydrogen bond that shifts pKa and polar surface area; mono-substituted or unsubstituted analogs may not reproduce these solution-phase properties.

Ester analog (4-acetyl-3-hydroxyphenyl acetate) requires an extra hydrolysis step

Using the acetate ester instead of the free acid can introduce 10–30% synthetic yield loss and additional impurity risks, compromising reproducibility in multistep syntheses.

Unspecified purity grades may introduce variability in biological assays

Without a defined GC purity specification, lot-to-lot differences can affect stoichiometry calculations and assay endpoint interpretation.

2-(4-Acetyl-3-hydroxyphenyl)acetic Acid: Quantified Differentiation vs. Comparators


Intramolecular Hydrogen Bonding Drives Distinct pKa and Solubility Compared to 4-Hydroxyphenylacetic Acid

The presence of an acetyl group ortho to a hydroxyl group in 2-(4-Acetyl-3-hydroxyphenyl)acetic acid facilitates a strong intramolecular hydrogen bond (IMHB) between the carbonyl oxygen and the phenolic hydrogen. This IMHB stabilizes the neutral form of the phenol, resulting in a significantly elevated predicted pKa of 9.40 ± 0.10 compared to 4-hydroxyphenylacetic acid, which lacks this IMHB and has a reported pKa of approximately 4.5 for its phenolic hydroxyl [1]. This difference in ionization state at physiological pH alters solubility and membrane permeability, making the compound a distinctly different chemical entity for biological assays.

pKa & Ionization
Class-level
ΔpKa ≈ +4.9
(vs 4-hydroxyphenylacetic acid)
Ionization state at physiological pH may differ substantially
Predicted value; experimental confirmation needed
pKa solubility hydrogen bonding structural analysis

Free Carboxylic Acid Functionality Enables Direct Conjugation Without Hydrolysis, Improving Synthetic Efficiency

2-(4-Acetyl-3-hydroxyphenyl)acetic acid contains a free carboxylic acid group, allowing direct participation in amide coupling, esterification, or other carboxylate chemistries. In contrast, the commercially more common analog, 4-Acetyl-3-hydroxyphenyl acetate (CAS 42059-48-3), is an ester that requires an additional hydrolysis step to generate the free acid. This extra step can reduce overall synthetic yield by 10-30% and introduce impurities [1]. For researchers performing structure-activity relationship (SAR) studies or preparing conjugates, the acid form eliminates this inefficiency and potential variability.

Synthetic Efficiency
Class-level
Acid form avoids ester hydrolysis
(typical 10–30% yield loss)
Supports direct conjugation and yield consistency
Workflow-dependent benefit
synthetic intermediate conjugation ester hydrolysis yield

Potential HPPD Inhibitory Activity: Structural Alignment with Known Scaffolds

The 2-(4-Acetyl-3-hydroxyphenyl)acetic acid scaffold closely resembles the core structure of known 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. While no direct activity data exists for this specific compound, related arylacetic acid derivatives have demonstrated IC50 values as low as 128 nM against human HPPD in recombinant enzyme assays [1]. The acetyl and hydroxyl groups in the target compound are positioned to interact with the enzyme's active site iron(II) ion and adjacent hydrophobic pocket, similar to validated inhibitors [2]. This suggests potential utility in HPPD inhibitor screening programs, distinguishing it from simple phenylacetic acids lacking these key binding elements.

HPPD Inhibitor Potential
Context-dependent
Scaffold aligns with validated inhibitors; no direct activity data
Supports inclusion in HPPD screening libraries
Experimental validation required
HPPD inhibition enzyme assay herbicide tyrosine catabolism

Commercial Purity and Quality Control Specifications from a Verified Supplier

According to the vendor AKSci, 2-(4-Acetyl-3-hydroxyphenyl)acetic acid is offered with a purity of >98% as determined by gas chromatography (GC), a standard analytical method for assessing chemical purity . This specification provides a quantifiable baseline for quality assurance. In comparison, generic or non-certified sources may offer lower or unspecified purity, which can introduce variability into biological assays or synthetic reactions. The compound is stored long-term in a cool, dry place, and is transported as non-hazardous material .

Commercial Purity
Specification review
>98% (GC) per vendor COA
Supports stoichiometry calculation and assay reproducibility
Lot-specific verification advised
purity quality control GC analysis procurement

2-(4-Acetyl-3-hydroxyphenyl)acetic Acid: Optimal Deployment Based on Quantitative Evidence


Synthetic Intermediate for Amide and Ester Conjugates in Medicinal Chemistry

Given its free carboxylic acid functionality, 2-(4-Acetyl-3-hydroxyphenyl)acetic acid is ideally suited for direct conjugation with amines or alcohols via standard coupling reagents (e.g., EDC/HOBt). This eliminates the need for a preliminary hydrolysis step that would be required if the acetate ester analog were used. By avoiding this step, researchers can expect to save 1-2 days of synthesis time and improve overall yield by 10-30% . This makes the compound particularly valuable in high-throughput medicinal chemistry campaigns where efficiency and reproducibility are paramount.

HPPD Inhibitor Screening and Probe Development

The 3-hydroxy-4-acetyl substitution pattern on the phenylacetic acid core aligns with key pharmacophoric elements of known HPPD inhibitors . While direct activity data is not yet available for this specific compound, its structural similarity to validated inhibitors (e.g., IC50 128 nM) positions it as a compelling candidate for inclusion in focused screening libraries [1]. Procurement of this compound enables structure-activity relationship (SAR) studies to explore the impact of the acetyl group on enzyme inhibition potency and selectivity, a critical step in herbicide or metabolic disease drug discovery.

Physicochemical Property Studies of Intramolecular Hydrogen Bonding

The predicted pKa shift of +4.9 units relative to 4-hydroxyphenylacetic acid, attributed to intramolecular hydrogen bonding , makes this compound a valuable model system for studying the impact of IMHB on solubility, permeability, and logP. Researchers in physical chemistry or pharmaceutical sciences can utilize this compound to benchmark computational models or to design novel prodrugs with controlled ionization properties.

Reference Standard for Analytical Method Development

With a vendor-specified purity of >98% (GC), this compound can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, GC-MS) for detecting or quantifying related phenylacetic acid derivatives in complex mixtures . Its defined purity and stable storage profile ensure reliability as a calibrant.

Application
Selection Property
Validation Focus
Synthetic intermediate for amide/ester conjugates
Free carboxylic acid form
Direct conjugation efficiency; yield reproducibility
HPPD inhibitor screening and probe development
HPPD-inhibitor scaffold alignment
Enzymatic activity screening; SAR exploration
Physicochemical property studies of intramolecular H-bonding
Intramolecular H-bonding model compound
Ionization, solubility, and permeability benchmarking
Reference standard for analytical method development
Specified purity (GC)
Calibration and method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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